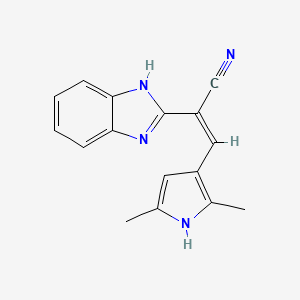
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole and pyrrole moiety. Compounds containing benzimidazole and pyrrole structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Formation of Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling Reaction: The benzimidazole and pyrrole cores are then coupled through a suitable linker, often involving a Knoevenagel condensation reaction with malononitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzimidazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction may yield amines.
科学研究应用
Chemistry
Catalysis: Compounds with benzimidazole and pyrrole structures can act as ligands in coordination chemistry and catalysis.
Material Science: These compounds may be used in the development of organic semiconductors and conductive polymers.
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties, and similar compounds may exhibit similar activities.
Anticancer Agents: Some benzimidazole and pyrrole derivatives have shown potential as anticancer agents by inhibiting specific enzymes or pathways.
Industry
Dyes and Pigments: These compounds can be used in the synthesis of dyes and pigments due to their conjugated systems.
Pharmaceuticals: They may serve as intermediates in the synthesis of various pharmaceutical compounds.
作用机制
The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.
相似化合物的比较
Similar Compounds
(Z)-2-(1H-benzimidazol-2-yl)-3-(1H-pyrrol-3-yl)prop-2-enenitrile: Lacks the dimethyl groups on the pyrrole ring.
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide: Contains an amide group instead of a nitrile group.
Uniqueness
The presence of the dimethyl groups on the pyrrole ring and the nitrile group in (Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile may confer unique chemical and biological properties, such as increased lipophilicity, altered electronic properties, and specific interactions with biological targets.
属性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-10-7-12(11(2)18-10)8-13(9-17)16-19-14-5-3-4-6-15(14)20-16/h3-8,18H,1-2H3,(H,19,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKSBYRSZSQFNY-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)C)/C=C(/C#N)\C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)

![5-amino-6-[(E)-(2-methylindol-3-ylidene)methyl]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355267.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
![1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5355279.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B5355280.png)
![(4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE](/img/structure/B5355292.png)
![3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5355300.png)
![N-ethyl-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5355314.png)
![2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5355327.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B5355341.png)
![ethyl {2,6-dichloro-4-[(E)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B5355348.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carboxamide](/img/structure/B5355354.png)
![1-{1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5355365.png)
